2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE
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Overview
Description
2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for achieving consistent quality in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, and other transition metals
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSE: This compound shares the acetamido group but differs in its overall structure and biological activity.
2-ACETAMIDO-1,3,4,6-TETRA-O-ACETYL-2-DEOXY-D-GALACTOPYRANOSE: Another compound with an acetamido group, used primarily in biochemical research.
Uniqueness
2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-acetamido-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-13(26)21-12-19(27)22-16-7-9-25(10-8-16)18-6-5-17(23-24-18)14-3-2-4-15(20)11-14/h2-6,11,16H,7-10,12H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBHZAJYNCVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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